Rebaudioside B

Vue d'ensemble

Description

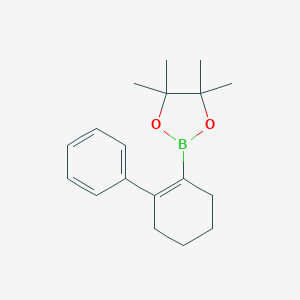

Le Rebaudioside B est un glycoside de stéviol, un composé naturel présent dans les feuilles de la plante Stevia rebaudiana. Il fait partie de plusieurs glycosides responsables du goût sucré des feuilles de stévia. Le this compound est connu pour son intensité sucrée, environ 150 fois plus sucrée que le saccharose, et est non calorique, ce qui en fait un choix populaire comme édulcorant naturel .

Applications De Recherche Scientifique

Rebaudioside B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of novel sweeteners.

Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.

Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Industry: Widely used in the food and beverage industry as a natural sweetener in various products.

Mécanisme D'action

Target of Action

Rebaudioside B, a steviol glycoside, is a minor constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is known for its sweetening properties, being about 150 times sweeter than sucrose . The primary targets of this compound are the taste receptors in humans, specifically the sweet taste receptors . It has also been observed to affect the biofilm formation of Vibrio parahaemolyticus .

Mode of Action

This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness . In the case of Vibrio parahaemolyticus, it has been observed to significantly promote the biofilm formation while reducing the biomass of cells . The exact molecular interactions and changes resulting from this are still under investigation.

Biochemical Pathways

It is known that the perception of sweetness involves the activation of taste receptors and subsequent signal transduction pathways . In the case of Vibrio parahaemolyticus, the formation of biofilms is a complex process involving multiple genes and signaling pathways .

Pharmacokinetics

It is known that steviol glycosides, the class of compounds to which this compound belongs, are deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . This suggests that this compound may undergo similar processes.

Result of Action

The primary result of this compound’s action is the perception of sweetness when it interacts with the taste receptors . In terms of its effects on Vibrio parahaemolyticus, it has been observed to increase biofilm production without changing or even reducing the biomass of target strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can also influence its action. For example, blending with different sweeteners is known to improve the sensory characteristics of Rebaudioside A , and similar effects may be observed with this compound.

Analyse Biochimique

Biochemical Properties

Rebaudioside B is one of the primary glycosides found in stevia plants, contributing to the overall sweetness of the plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells, which plays a crucial role in regulating blood sugar levels .

Cellular Effects

This compound has been shown to have beneficial effects on beta cells exposed to lipotoxicity, potentially protecting against type 2 diabetes . It influences cell function by modulating various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to stimulate the release of GLP-1 from intestinal cells via bitter taste signaling pathways

Dosage Effects in Animal Models

Stevia extracts, which contain this compound, have been shown to have beneficial effects on metabolic syndrome in high-fat diet-induced diabetic rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Stevia plant. It’s a product of the steviol glycoside biosynthesis pathway, which involves various enzymes and cofactors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Rebaudioside B peut être synthétisé par hydrogénation catalytique de glycosides de stéviol. Ce processus implique l'utilisation d'hydroxyde de palladium (Pd(OH)₂) comme catalyseur dans un mélange de solvants d'éthanol et d'eau à température ambiante sous pression d'hydrogène . Les structures des dérivés dihydro résultants sont caractérisées à l'aide de données spectrales de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de la plante Stevia rebaudiana. Les feuilles sont récoltées, séchées et soumises à une extraction à l'eau ou à l'alcool pour isoler les glycosides de stéviol. L'extrait est ensuite purifié en utilisant des techniques telles que la cristallisation, la chromatographie et la filtration pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Rebaudioside B subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés.

Réduction : L'hydrogénation catalytique à l'aide de Pd(OH)₂ réduit le this compound en ses dérivés dihydro.

Substitution : Les réactions de glycosylation peuvent introduire des fragments de sucre supplémentaires dans le this compound.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Hydroxyde de palladium (Pd(OH)₂) dans un mélange éthanol-eau sous pression d'hydrogène.

Substitution : Les réactions de glycosylation utilisent souvent des donneurs de glycosyle tels que le 1-désoxy-1-fluoro-D-glucose.

Principaux produits :

Oxydation : Divers dérivés oxydés du this compound.

Réduction : Dérivés dihydro du this compound.

Substitution : Dérivés glycosylés avec des fragments de sucre supplémentaires.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Biologie : Enquête sur ses effets potentiels sur les voies métaboliques et son rôle d'édulcorant non calorique.

Industrie : Largement utilisé dans l'industrie alimentaire et des boissons comme édulcorant naturel dans divers produits.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les récepteurs du goût sur la langue. Il se lie au récepteur du goût sucré, un récepteur couplé aux protéines G, qui déclenche une voie de transduction du signal conduisant à la perception de la douceur . De plus, le this compound n'induit pas de réponse glycémique, ce qui le rend adapté aux personnes atteintes de diabète .

Comparaison Avec Des Composés Similaires

Le Rebaudioside B fait partie d'une famille de glycosides de stéviol, qui comprennent :

Stévioside : Environ 110 à 270 fois plus sucré que le saccharose.

Rebaudioside A : Environ 240 fois plus sucré que le saccharose.

Rebaudioside C : 40 à 60 fois plus sucré que le saccharose.

Rebaudioside D : 200 à 220 fois plus sucré que le saccharose.

Unicité : Le this compound est unique en raison de son motif de glycosylation spécifique, qui contribue à son profil de douceur distinct et à sa stabilité. Il est moins sucré que le Rebaudioside A et D, mais toujours considérablement plus sucré que le saccharose .

Propriétés

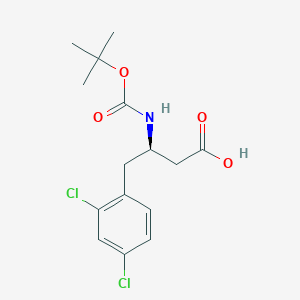

IUPAC Name |

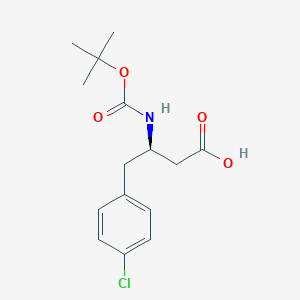

13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKVOAJKLUMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-17-2 | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 195 °C | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.